molecular formula C11H17N3O2 B2827821 Ethyl (3S,4S)-4-(3-methylimidazol-4-yl)pyrrolidine-3-carboxylate CAS No. 2248381-25-9

Ethyl (3S,4S)-4-(3-methylimidazol-4-yl)pyrrolidine-3-carboxylate

カタログ番号 B2827821
CAS番号: 2248381-25-9
分子量: 223.276
InChIキー: KFVLKRJPDICPAL-RKDXNWHRSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl (3S,4S)-4-(3-methylimidazol-4-yl)pyrrolidine-3-carboxylate, also known as EMD-386088, is a synthetic compound that has been studied for its potential therapeutic applications. This compound is a selective agonist of the dopamine D1 receptor, which plays a key role in the regulation of motor function, cognition, and reward.

作用機序

Ethyl (3S,4S)-4-(3-methylimidazol-4-yl)pyrrolidine-3-carboxylate acts as a selective agonist of the dopamine D1 receptor, which is a G protein-coupled receptor that is primarily localized in the striatum and prefrontal cortex. Stimulation of the D1 receptor leads to the activation of adenylyl cyclase and the subsequent increase in cyclic AMP (cAMP) levels. This signaling cascade has been implicated in the regulation of motor function, cognition, and reward.
Biochemical and Physiological Effects
This compound has been shown to increase the release of dopamine in the striatum and prefrontal cortex, which is consistent with its agonistic activity at the D1 receptor. Moreover, this compound has been shown to increase cAMP levels in the striatum and prefrontal cortex, which is indicative of its activation of adenylyl cyclase. These biochemical effects are thought to underlie the therapeutic potential of this compound in neurological and psychiatric disorders.

実験室実験の利点と制限

One advantage of Ethyl (3S,4S)-4-(3-methylimidazol-4-yl)pyrrolidine-3-carboxylate is its selectivity for the D1 receptor, which allows for more precise targeting of this receptor subtype compared to other dopamine agonists. Moreover, this compound has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. However, a limitation of this compound is its relatively low potency compared to other dopamine agonists, which may limit its efficacy in certain applications.

将来の方向性

There are several future directions for the research and development of Ethyl (3S,4S)-4-(3-methylimidazol-4-yl)pyrrolidine-3-carboxylate. One direction is the investigation of its potential therapeutic applications in other neurological and psychiatric disorders, such as depression and anxiety. Another direction is the optimization of its pharmacokinetic and pharmacodynamic properties to improve its efficacy and reduce its side effects. Moreover, the development of novel D1 receptor agonists based on the structure of this compound may lead to the discovery of more potent and selective compounds for the treatment of neurological and psychiatric disorders.

合成法

The synthesis method of Ethyl (3S,4S)-4-(3-methylimidazol-4-yl)pyrrolidine-3-carboxylate involves the reaction of 3-methylimidazole with (S)-pyroglutamic acid ethyl ester hydrochloride in the presence of a coupling reagent, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt). The resulting compound is purified by column chromatography to obtain the final product.

科学的研究の応用

Ethyl (3S,4S)-4-(3-methylimidazol-4-yl)pyrrolidine-3-carboxylate has been studied for its potential therapeutic applications in various neurological and psychiatric disorders, such as Parkinson's disease, schizophrenia, and addiction. In preclinical studies, this compound has shown to improve motor function and cognitive performance in animal models of Parkinson's disease and schizophrenia. Moreover, this compound has been shown to reduce drug-seeking behavior in animal models of addiction.

特性

IUPAC Name

ethyl (3S,4S)-4-(3-methylimidazol-4-yl)pyrrolidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O2/c1-3-16-11(15)9-5-12-4-8(9)10-6-13-7-14(10)2/h6-9,12H,3-5H2,1-2H3/t8-,9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFVLKRJPDICPAL-RKDXNWHRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CNCC1C2=CN=CN2C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1CNC[C@H]1C2=CN=CN2C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。